1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea
CAS No.: 866940-63-8
Cat. No.: VC7461005
Molecular Formula: C31H23F6N3S
Molecular Weight: 583.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866940-63-8 |
|---|---|
| Molecular Formula | C31H23F6N3S |
| Molecular Weight | 583.6 |
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea |
| Standard InChI | InChI=1S/C31H23F6N3S/c1-40(2)26-14-12-19-8-4-6-10-24(19)28(26)27-23-9-5-3-7-18(23)11-13-25(27)39-29(41)38-22-16-20(30(32,33)34)15-21(17-22)31(35,36)37/h3-17H,1-2H3,(H2,38,39,41) |
| Standard InChI Key | RBTCRINIDGCSBC-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Introduction
Chemical Identity
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IUPAC Name: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea
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Molecular Formula:
Structural Features
This compound contains:
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A phenyl group substituted with two trifluoromethyl groups at positions 3 and 5.
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A thiourea moiety ().
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A binaphthyl system (two naphthalene rings) functionalized with a dimethylamino group.
Synthesis
The synthesis of this compound typically involves a stepwise reaction strategy to incorporate the thiourea group and the substituted aromatic systems. While specific experimental details are not provided in the search results, a general synthetic route is outlined below:
General Synthetic Pathway
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Preparation of Substituted Phenyl Isothiocyanate:
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React 3,5-bis(trifluoromethyl)aniline with carbon disulfide () and a base to form the corresponding isothiocyanate.
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Formation of Thiourea Derivative:
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React the isothiocyanate intermediate with a binaphthyl amine derivative (functionalized with a dimethylamino group) to yield the target thiourea compound.
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This method ensures selective incorporation of functional groups while maintaining structural integrity.
Pharmaceutical Applications
The structural features of this compound suggest potential applications in medicinal chemistry:
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Trifluoromethyl Groups: Known for enhancing metabolic stability and bioavailability in drug molecules.
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Thiourea Moiety: Frequently observed in biologically active compounds with anticancer, antiviral, and antibacterial properties.
Fluorescent Probes
The binaphthyl system and dimethylamino group may impart fluorescence properties, making this compound suitable for use as a fluorescent probe in biochemical assays or imaging studies.
Catalysis
Thiourea derivatives are often employed as organocatalysts in asymmetric synthesis due to their ability to form hydrogen bonds with substrates.
Research Findings
While specific experimental data for this compound is limited in the provided results, related studies on similar thiourea derivatives highlight:
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Biological Activity:
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Spectroscopic Characterization:
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